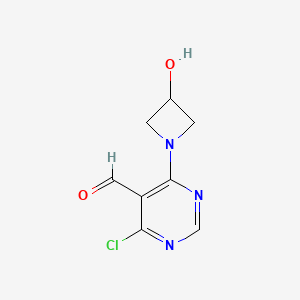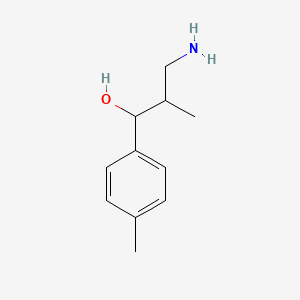
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenylpropanolamine and features both an amino group and a hydroxyl group attached to a propyl chain, which is further substituted with a methyl group and a 4-methylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and nitroethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-methylbenzaldehyde and nitroethane to form 2-nitro-1-(4-methylphenyl)propan-1-ol.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Hydroxylation: The final step involves the hydroxylation of the intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-one.
Reduction: 3-Amino-2-methyl-1-(4-methylphenyl)propanamine.
Substitution: 3-Amino-2-methyl-1-(4-methylphenyl)propyl chloride.
科学的研究の応用
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceutical drugs.
Industry: It is used in the production of fine chemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed effects .
類似化合物との比較
Similar Compounds
3-Amino-2-methyl-1-phenylpropan-1-ol: Lacks the 4-methyl substitution on the phenyl ring.
3-Amino-1-(4-methylphenyl)propan-1-ol: Lacks the methyl group on the propyl chain.
2-Amino-1-(4-methylphenyl)propan-1-ol: The amino group is located at a different position on the propyl chain.
Uniqueness
3-Amino-2-methyl-1-(4-methylphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propyl chain that is further substituted with a methyl group and a 4-methylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
3-amino-2-methyl-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-5-10(6-4-8)11(13)9(2)7-12/h3-6,9,11,13H,7,12H2,1-2H3 |
InChIキー |
LHADCTFQWBBZLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


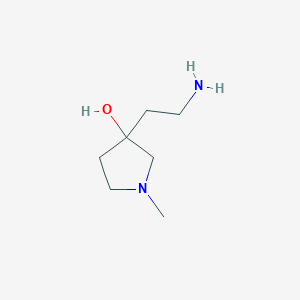

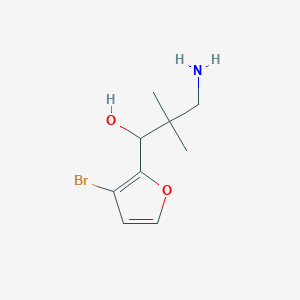
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)
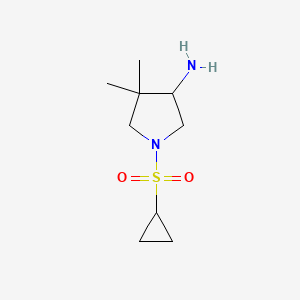

![4-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13172085.png)

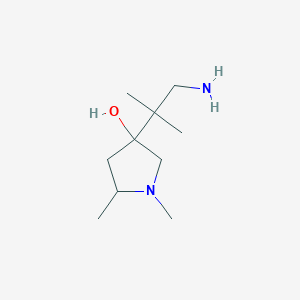

![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)
![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)
![5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13172111.png)
